molecular formula C12H10O3 B1624343 Methyl 6-hydroxy-1-naphthoate CAS No. 90162-13-3

Methyl 6-hydroxy-1-naphthoate

Cat. No. B1624343
CAS RN: 90162-13-3
M. Wt: 202.21 g/mol
InChI Key: QBWXQZHHVDIJSF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1-naphthoate is a biochemical used for proteomics research . It has a molecular formula of C12H10O3 and a molecular weight of 202.21 .


Physical And Chemical Properties Analysis

Methyl 6-hydroxy-1-naphthoate has a molecular weight of 202.21 . It should be stored at a temperature of 0-8°C .

Scientific Research Applications

“Methyl 6-Hydroxy-1-Naphthoate” is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound has a molecular formula of C12H10O3 and a molecular weight of 202.21 .

In a specific study, a one-pot synthetic pathway was developed for the synthesis of new naphthoate-based scaffolds containing quinoline, pyranone, and cyclohexenone moieties . This reaction proceeds via a sequential addition/oxidation mechanistic process including a metal-free addition step of acenaphthoquinone and 1,3-diketones followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature . The alcohols play a dual role, as the reaction solvent as well as the nucleophile, to conduct the reaction process toward naphthoate formation . All alkyl naphthoate derivatives prepared in this work are new compounds and were definitively characterized using 1H-NMR, 13C-NMR, and HRMS analysis .

The synthesis of a naphthalene-based nucleus attached to heterocyclic moieties is noteworthy to follow in the near future for diverse applications in biology, medicine, metal complex design, and semiconductor and optical materials .

properties

IUPAC Name

methyl 6-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWXQZHHVDIJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463698
Record name METHYL 6-HYDROXY-1-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxy-1-naphthoate

CAS RN

90162-13-3
Record name METHYL 6-HYDROXY-1-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (trimethylsilyl)diazomethane (4.0 mL of a 2.0 M solution in Et2O, 8.0 mmol) was added slowly to a solution of 6-hydroxy-1-naphthoic acid (commercially available from TCI, 1.50 g, 8.0 mmol) in THF (40 mL) at 0° C. After 1.5 h at 0° C., the reaction mixture was concentrated in vacuo and absorbed onto silica. The resulting residue was purified on 80 g silica gel (100% hexanes→100% EtOAc, gradient) to afford 910 mg (56%) of methyl 6-hydroxy-1-naphthoate.
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40 mL
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Synthesis routes and methods II

Procedure details

Methanesulfonic acid (18 mL, 0.28 mol) was added to a stirred solution of 6-hydroxy-1-naphthoic acid (262 g, 1.39 mol) in methanol (1 L) under N2 and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to room temperature and concentrated to give a purple solid. The solid was dissolved in ethyl acetate (1 L), washed with water (3×300 mL), saturated sodium bicarbonate solution (2×300 mL), water (500 mL), brine (300 mL) and then dried over anhydrous sodium sulfate. The resulting solution was filtered and concentrated to give 271 g of the product as a pink solid. 1H NMR (400 MHz, d6-DMSO): δ 9.94 (s, 1H), 8.58 (m, 1H), 7.93 (d, J=8 Hz, 1H), 7.86 (d, J=7.0 Hz, 1H), 7.44 (t, J=8 Hz, 1H), 7.22-7.19 (m, 2H), 3.88 (s, 3H). ESI-LCMS m/z 203 (M+H)+.
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18 mL
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262 g
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1 L
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1 L
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Synthesis routes and methods III

Procedure details

To a solution of 6-Hydroxy-1-naphthoic acid (6.9 g. 37 mmol) in 200 mL of MeOH at 0° C. was added drop wise over 5 minutes thionyl chloride (3.26 mL). The resulting mixture was stirred overnight at room temperature and another 2.5 mL of Thionyl chloride was added and mixture was stirred at room temperature. Solvent was evaporated and residue was dried under vacuo to give 7.49 g the title compound as a brown solid.
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6.9 g
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3.26 mL
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200 mL
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2.5 mL
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Synthesis routes and methods IV

Procedure details

To a cooled solution of 6-hydroxy-1-napthoic acid (TCI America) (50 g, 0.27 mmol) in methanol (500 mL), thionyl chloride (29 mL, 0.40 mmol) was added slowly. The temperature was maintained at 15 to 30° C. The reaction mixture was allowed to warm to RT and stirred O/N. The solvent was concentrated in-vacuo and the residue azeotroped with benzene. The title compound was obtained as a pink solid.
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50 g
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29 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CO Abrahamsson, U Ellervik, J Eriksson-Bajtner… - Carbohydrate …, 2008 - Elsevier
… Instead, the synthesis started from the known methyl 6-hydroxy-1-naphthoate (2) 9 and methyl 6-hydroxy-2-naphthoate (7). To our surprise, xylosylation using trichloroacetimidate donor …
Number of citations: 15 www.sciencedirect.com
JC Harmange, MM Weiss, J Germain… - Journal of medicinal …, 2008 - ACS Publications
… To a solution of methyl 6-hydroxy-1-naphthoate (19, 1.50 g, 7.40 mmol) in 100 mL of CH 2 Cl 2 at −78 C was added DIPEA (3.80 mL, 22.0 mmol) and triflic anhydride (1.55 mL, 9.25 …
Number of citations: 99 pubs.acs.org
LC Anderson, DG Thomas - Journal of the American Chemical …, 1943 - ACS Publications
In this investigation, studies havebeen made of compounds which are capable of exhibiting the 1, 5-, 2, 6-and 1, 7-naphthoquinonoid structures. Of the six theoretically possible …
Number of citations: 10 pubs.acs.org

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